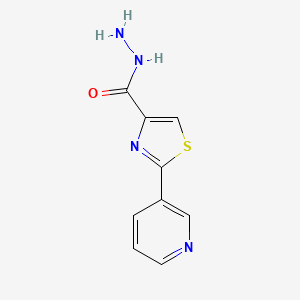

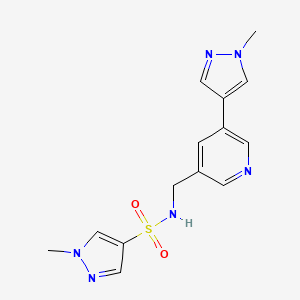

2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” is a compound that has been studied for its potential applications in various fields. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyridine derivative with a thiazole derivative. For instance, a study describes the synthesis of a related compound through the coordination reaction of K2PtCl4 with 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid . Another study describes the synthesis of a series of compounds formed by the linkage of -C(O)NH with pyridine and thiazole moieties .Molecular Structure Analysis

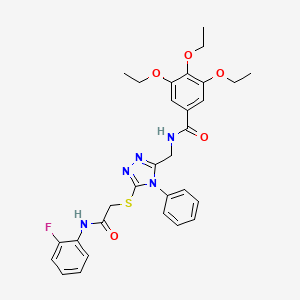

The molecular structure of “2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” can be inferred from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a carbohydrazide group (a functional group consisting of a carbonyl group (C=O) attached to a hydrazide group (NH-NH2)) .科学的研究の応用

Antibacterial and DNA Binding Properties

One notable application of 2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide derivatives is in the field of antibacterial research. A study by Kamat, Santosh, and Nayak (2019) found that these compounds, specifically a derivative named 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide, showed promising antibacterial activity against various bacteria like Staphylococcus aureus and Bacillus subtilis. Additionally, these compounds demonstrated an affinity towards DNA double helix, suggesting potential applications in gene therapy or as a tool in molecular biology (Kamat, Santosh, & Nayak, 2019).

Corrosion Inhibition

The use of 2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide derivatives in corrosion inhibition has been extensively studied. For instance, Salman et al. (2019) synthesized a derivative called 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide, which showed high efficiency in inhibiting mild steel corrosion in hydrochloric acid environments. This compound's effectiveness was attributed to its ability to adsorb physically onto the steel surface, offering a protective barrier against corrosion (Salman et al., 2019).

Antifungal Activities

2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide derivatives have also been investigated for their antifungal properties. Göktaş et al. (2014) synthesized a range of compounds including N'-(3-substituted-4-oxo-1,3-thiazolidin-2-ylidene)imidazo[1,2-a]pyridine-2-carbohydrazides. These compounds were tested against various fungal strains, such as Microsporum gypseum and Candida albicans, showing moderate antifungal activity. Some derivatives exhibited high activity against specific strains, indicating their potential use in antifungal treatments (Göktaş et al., 2014).

Anticancer Potential

The synthesis of novel compounds from 2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide has also led to the development of potential anticancer agents. A study by Ivasechko et al. (2022) reported the creation of pyridine-thiazole hybrid molecules. These compounds showed high antiproliferative activity against various cancer cell lines, including those derived from colon, breast, lung cancers, and leukemia. Notably, some compounds displayed selectivity towards cancer cells, suggesting their potential as targeted anticancer therapies (Ivasechko et al., 2022).

将来の方向性

The future directions for the study of “2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide” could involve further exploration of its potential applications in various fields, such as medicine and materials science. For instance, a study suggests that a new class of compounds formed by the linkage of -C(O)NH with pyridine and thiazole moieties could be developed as effective antimicrobial and anti-inflammatory agents .

特性

IUPAC Name |

2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-13-8(14)7-5-15-9(12-7)6-2-1-3-11-4-6/h1-5H,10H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDRYCHGNGHZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)

![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)

![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)

![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)

![1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2933423.png)

![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2933429.png)